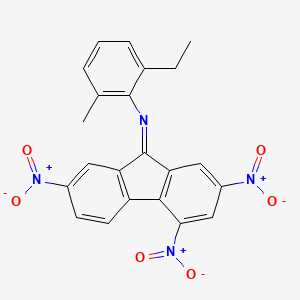
(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine is a complex organic compound characterized by its unique molecular structure. This compound is part of the fluoren-9-imine family, known for their diverse applications in various scientific fields. The presence of nitro groups and a fluoren-9-imine core makes it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine typically involves multi-step organic reactions. The process may start with the nitration of fluorene to introduce nitro groups at specific positions. Subsequent steps involve the formation of the imine linkage through condensation reactions with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying the effects of nitroaromatic compounds on biological systems. Its interactions with enzymes and proteins could provide insights into biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mecanismo De Acción
The mechanism by which (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine exerts its effects would depend on its interactions with molecular targets. The nitro groups may participate in redox reactions, while the imine linkage could interact with nucleophiles. These interactions could influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (9E)-N-(2-Ethylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- (9E)-N-(6-Methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-dinitro-9H-fluoren-9-imine
Uniqueness
The unique combination of ethyl, methyl, and nitro groups in (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine distinguishes it from other similar compounds
Propiedades
Número CAS |
180142-96-5 |
|---|---|
Fórmula molecular |
C22H16N4O6 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-2,4,7-trinitrofluoren-9-imine |
InChI |
InChI=1S/C22H16N4O6/c1-3-13-6-4-5-12(2)21(13)23-22-17-9-14(24(27)28)7-8-16(17)20-18(22)10-15(25(29)30)11-19(20)26(31)32/h4-11H,3H2,1-2H3 |
Clave InChI |
LFGXBBRLMSFXJD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


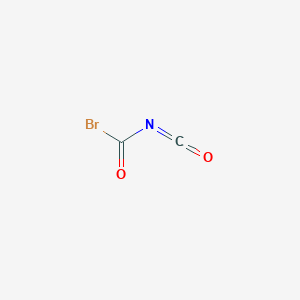
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
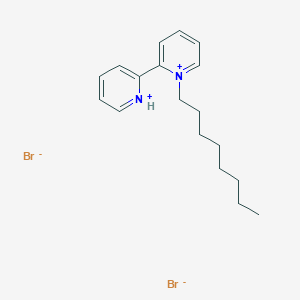
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)

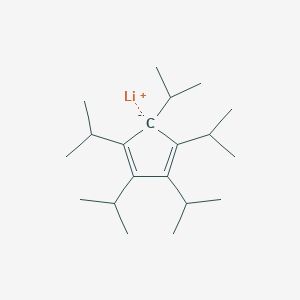

![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
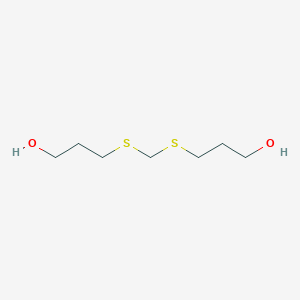
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)

